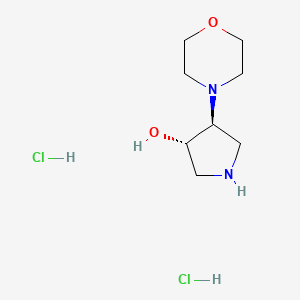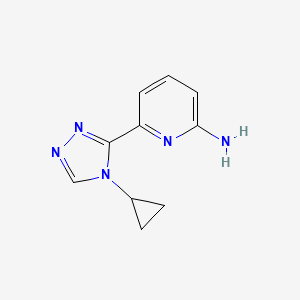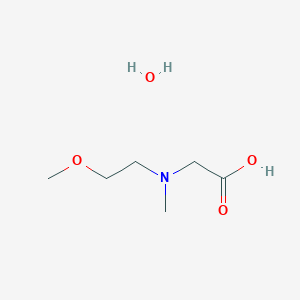
trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a morpholine ring and a pyrrolidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride typically involves the reaction of morpholine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon, in an aqueous or alcoholic solution. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in different reduced forms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of halogenated or aminated products .
Scientific Research Applications
Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is a key intermediate in the development of various therapeutic agents, including antiviral, antibacterial, and anticancer drugs.
Mechanism of Action
The mechanism of action of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Trans-4-(4-Morpholinyl)cyclohexanol: This compound shares a similar morpholine ring but differs in the cyclohexanol structure.
Trans-4-(4-Morpholinyl)tetrahydro-3-furanylamine: Another similar compound with a tetrahydrofuran ring instead of a pyrrolidine ring.
Uniqueness: Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride is unique due to its specific combination of morpholine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and other specialized chemicals .
Properties
CAS No. |
1262769-44-7 |
|---|---|
Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
(3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-8-6-9-5-7(8)10-1-3-12-4-2-10;/h7-9,11H,1-6H2;1H/t7-,8-;/m0./s1 |
InChI Key |
RCRSXWJNJVYRHE-WSZWBAFRSA-N |
SMILES |
C1COCCN1C2CNCC2O.Cl.Cl |
Isomeric SMILES |
C1COCCN1[C@H]2CNC[C@@H]2O.Cl |
Canonical SMILES |
C1COCCN1C2CNCC2O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine hydrochloride](/img/structure/B3095302.png)
![Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3095319.png)






![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)

